molecular formula C16H13Cl6NO4 B5156251 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione

3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione

Cat. No. B5156251
M. Wt: 496.0 g/mol
InChI Key: HOQSMYYAJPKPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione is a useful research compound. Its molecular formula is C16H13Cl6NO4 and its molecular weight is 496.0 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione is 494.894624 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • The synthesis of related compounds and their reactions under certain conditions have been studied. For instance, the reaction of 11-diethyl- and 3, 11-di-n-propyl-14-hydroxy-14-azadispiro[5.1. 5.2]pentadec-9-ene-7, 15-dione with polyphosphoric acid has been explored (Nightingale & Johnson, 1967).
    • Another study focused on the synthesis of Decachloro-4-allylidenecyclopentene from pentachlorocyclopentadiene and hexachloropropene, demonstrating the chemical versatility of such compounds (Kusuda & Roedig, 1979).
  • Chemical Structure and Properties Analysis :

    • Investigations into the structure and properties of various derivatives have been conducted. For example, the study of hetero-cage compounds, including 4-oxa- and -aza-bird-cage compounds, offers insights into the structural aspects of similar chemical entities (Sasaki, Eguchi, Kiriyama, & Hiroaki, 1974).
  • Potential Biological Activity :

    • Research has been done on compounds with potential biological activity, like 3-oxa- or 3-azabicyclo[3.2.0]hept-5-en-2,7-dione and 5,9-dioxa- or 5,9-diazabicyclo[5.3.0]dec-1-en-3-methyliden-6,8-dione derivatives. These studies aim to understand the biological applications of such compounds (Bonsignore et al., 1998).
  • Applications in Organic Synthesis :

    • The compound and its derivatives have been used in various organic synthesis processes. For example, the intramolecular Diels-Alder Cycloadditions of cis-Cyclohexadienediols derived enzymatically from (2-Azidoethyl)benzene is an example of using such compounds in synthesizing complex organic structures (Zezula, Hudlický, & Ghiviriga, 2001).
  • Synthesis of Complex Ligands :

    • There has been research on the synthesis of complex ligands like 14-oxa-1,4,8,11-tetraazabicyclo[9.5.3]nonadecane (L1) and their potential applications, demonstrating the compound's role in creating sophisticated chemical entities (Rodopoulos et al., 2001).
  • Attempt to Synthesize Azasugar Analogues :

    • The compound's derivatives have been used in attempts to synthesize azasugar analogues of Showdomycine, showing its potential in medicinal chemistry (Koszytkowska-Stawin′ska & Sas, 1998).
  • Formation of Complex Organic Structures :

    • The compound has been used in the formation of complex organic structures such as the iceane skeleton via intramolecular Diels–Alder reaction, demonstrating its use in advanced organic chemistry (Hamon & Spurr, 1982).

properties

IUPAC Name

3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl6NO4/c1-2-3-26-23-12(24)4-5(13(23)25)9-7-6(8(4)27-9)14(19)10(17)11(18)15(7,20)16(14,21)22/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQSMYYAJPKPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON1C(=O)C2C(C1=O)C3C4C(C2O3)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6,15,15-Hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Reactant of Route 2
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Reactant of Route 3
Reactant of Route 3
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Reactant of Route 4
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Reactant of Route 5
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione
Reactant of Route 6
Reactant of Route 6
3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione

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